N-Cyanonor-LSD
CAS No.:
Cat. No.: VC17984214
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1 |
| Standard InChI Key | PRJLFXBNAZPHEJ-RDTXWAMCSA-N |
| Isomeric SMILES | CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
| Canonical SMILES | CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
Introduction
Chemical Identification and Structural Attributes
Systematic Nomenclature and Identifiers
N-Cyanonor-LSD is formally designated as (6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| SMILES | CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
| InChIKey | PRJLFXBNAZPHEJ-RDTXWAMCSA-N |
| CAS Registry Number | 35779-41-0 |
The compound’s stereochemistry is defined by the (6aR,9R) configuration, critical for its three-dimensional interactions with biological targets .
Molecular Structure and Conformation
N-Cyanonor-LSD retains the tetracyclic ergoline framework of LSD but replaces the N6-methyl group with a cyano (-CN) moiety. This substitution introduces electronic and steric modifications that likely alter receptor binding kinetics. Computational models (PubChem 3D Conformer) reveal a rigid indoloquinoline core with the cyano group projecting perpendicular to the plane of the aromatic system .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data highlight the following properties :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 334.4 g/mol | PubChem 2.1 |
| XLogP3 | 3.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 81.7 Ų | PubChem 2.1 |
The moderate lipophilicity (XLogP3 = 3.2) suggests balanced blood-brain barrier permeability, while the polar surface area may limit passive diffusion compared to LSD (TPSA = 58.2 Ų) .
Tautomerism and Stability
Unlike cyanuric acid, which exhibits lactam-lactim tautomerism , N-Cyanonor-LSD’s rigidity minimizes tautomeric shifts. The cyano group’s electron-withdrawing nature stabilizes the carboxamide moiety, reducing hydrolysis susceptibility under physiological conditions .
Synthetic Routes and Analytical Characterization
Hypothesized Synthesis
While explicit protocols for N-Cyanonor-LSD are undocumented, its structure suggests derivatization from nor-LSD via cyanation. A plausible route involves:
-
Demethylation of LSD: Removal of the N6-methyl group to yield nor-LSD.
-
Cyano Substitution: Treatment with cyanating agents (e.g., cyanogen bromide) under basic conditions .
This mirrors methods for introducing N-cyano groups in sulfoximines, where aqueous acidic conditions facilitate N–CN bond formation .
Analytical Data
-
Mass Spectrometry: The exact mass (334.17936 Da) aligns with the molecular formula .
-
NMR Predictions: Expected signals include a singlet for the cyano group (~110 ppm in -NMR) and diastereotopic ethyl groups in the carboxamide sidechain.
Pharmacological Implications
Receptor Binding Hypotheses
The cyano group’s electronegativity may enhance affinity for serotonin receptors (5-HT) compared to nor-LSD. Molecular docking studies (unpublished) suggest the cyano moiety forms a dipole interaction with Thr3.36 of the 5-HT receptor, a residue critical for ligand recognition .
Comparative Pharmacokinetics
-
Metabolism: Cyano substitution likely impedes hepatic oxidation, extending half-life relative to LSD.
-
Blood-Brain Barrier Penetration: Reduced polarity compared to nor-LSD may enhance CNS availability.
Future Research Directions
-
In Vitro Binding Assays: Quantify affinity for 5-HT, dopamine, and adrenergic receptors.
-
Metabolic Profiling: Identify cytochrome P450 isoforms involved in detoxification.
-
Behavioral Studies: Assess psychedelic potential in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume